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Caerin-3.5

Cat. No.: B1577626
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Description

Contextualization of Host-Defense Peptides (HDPs) in Amphibian Innate Immunity

Host-defense peptides (HDPs), also often referred to as antimicrobial peptides (AMPs), are essential components of the innate immune system across a vast range of organisms, from bacteria to mammals. researchgate.netnih.govubc.camdpi.comnsf.gov In amphibians, these peptides are synthesized and stored in specialized granular glands located in the skin, ready for rapid release upon stress or injury. nsf.govmdpi.com Amphibian HDPs are typically cationic and contain a high proportion of hydrophobic amino acids, enabling them to interact with and disrupt microbial cell membranes. researchgate.netmdpi.comnih.gov This membrane-disrupting activity is a primary mechanism by which they exert their antimicrobial effects. mdpi.com The diversity of HDPs in amphibian skin provides a broad spectrum of activity against bacteria, fungi, protozoa, and viruses. mdpi.comcapes.gov.brresearchgate.netnih.gov

Overview of the Caerin Peptide Family from Litoria Species

The Caerin peptide family is a group of HDPs primarily isolated from the skin secretions of Australian tree frogs belonging to the genus Litoria. nih.govnih.govbicnirrh.res.inbicnirrh.res.inebi.ac.uk These peptides are known for their potent and broad-spectrum antibiotic activity. bicnirrh.res.inbicnirrh.res.in Research on Litoria species such as Litoria splendida, Litoria caerulea, Litoria xanthomera, and Litoria gilleni has led to the identification and characterization of numerous Caerin peptides, including various isoforms within the Caerin 1 family. nih.govnih.goviiitd.edu.inresearchgate.net The Caerin peptides are generally characterized by their amphipathic alpha-helical structure in membrane-like environments, which is crucial for their interaction with and disruption of bacterial membranes. iiitd.edu.inadelaide.edu.auasm.orgresearchgate.netresearchgate.net

Significance of Caerin-3.5 as a Subject of Advanced Academic Inquiry

This compound is a specific peptide identified within the complex mixture of peptides found in the skin secretion of the Dainty Green Tree Frog, Litoria gracilenta. researchgate.netnih.gov While many Caerin peptides, particularly those in the Caerin 1 family, are known for their wide-spectrum antibiotic activity, this compound has been identified as a narrow-spectrum antibiotic. researchgate.netnih.gov This specificity, along with its unique amino acid sequence (GLWEKVKEKANELVSGIVEGVK-NH2) researchgate.netnih.gov, makes this compound a subject of particular interest for advanced academic inquiry. Understanding the structural features that confer its narrow-spectrum activity, its precise mechanisms of action, and its potential therapeutic applications against specific targets are key areas of ongoing research.

Research findings related to this compound and other Caerin peptides often involve detailed analysis of their structure-activity relationships, membrane interactions, and effects on various microbial and mammalian cells. Studies utilize techniques such as NMR spectroscopy to determine solution structures iiitd.edu.inadelaide.edu.auresearchgate.net and various biological assays to evaluate antimicrobial and other activities. nih.govnih.govasm.orgresearchgate.net The investigation into peptides like this compound contributes to the broader understanding of amphibian HDPs and their potential as templates for developing new therapeutic agents. capes.gov.brnih.gov

Table 1: Selected Caerin Peptides from Litoria Species and Their Activities

PeptideSource SpeciesActivity SpectrumKey Characteristics
Caerin 1.1Litoria splendidaWide-spectrumPotent antimicrobial, anti-tumour effects. iiitd.edu.inasm.orgresearchgate.net
Caerin 1.6Litoria xanthomera, Litoria chlorisAntibacterialAntibacterial properties. nih.govnih.gov
Caerin 1.7Litoria xanthomera, Litoria chlorisAntibacterialAntibacterial properties. nih.govnih.gov
Caerin 1.8Litoria chlorisAntibacterialInhibits amyloid β 1-42 fibril formation. nih.govresearchgate.net
Caerin 1.9Litoria chlorisWide-spectrumSignificant antibacterial, anti-tumour effects. nih.govasm.orgresearchgate.net
Caerin 3.5Litoria gracilentaNarrow-spectrumNarrow spectrum antibiotic. researchgate.netnih.gov
Caerin 4.1Litoria caeruleaNarrow-spectrumSelective activity against certain bacteria. adelaide.edu.au

Note: This table provides a snapshot of selected Caerin peptides and is not exhaustive.

Detailed research findings on this compound specifically focus on its isolation and characterization from Litoria gracilenta skin secretion. researchgate.netnih.gov Its identification as a narrow-spectrum antibiotic suggests a more targeted mechanism of action compared to broad-spectrum Caerins. researchgate.netnih.gov Further research is needed to fully elucidate the specific microbial targets of this compound and the molecular basis for its narrow spectrum.

Table 2: Amino Acid Sequence of this compound

SequenceGLWEKVKEKANELVSGIVEGVK-NH2

Source: researchgate.netnih.gov

The study of this compound contributes valuable information to the understanding of the diversity and functional specificity of amphibian HDPs, potentially paving the way for the development of novel targeted antimicrobial agents.

Properties

bioactivity

Antibacterial

sequence

GLWEKVKEKANELVSGIVEGVK

Origin of Product

United States

Discovery, Isolation, and Origin of Caerin 3.5

Historical Context of Caerin Peptide Discovery in Anuran Skin Secretions

The discovery of antimicrobial peptides (AMPs) in anurans dates back to the 1980s, with magainins from the African frog Xenopus laevis being among the first identified. nih.gov Following this, the caerin family of peptides was discovered in Australia in the 1990s. nih.gov Early studies on the skin secretions of Australian tree frogs, such as Litoria caerulea, reported the discovery of various peptides, including caerins. nih.gov Subsequent research expanded the knowledge of caerin peptides, identifying them in several Litoria species. nih.gov The interest in these peptides was initially driven by the need to understand innate immunity and later by their potential as a new generation of antibiotics, particularly against drug-resistant pathogens. nih.govimrpress.com

Isolation Methodologies for Caerin-3.5 from Litoria gracilenta

This compound was identified in the skin secretion of Litoria gracilenta. The isolation of peptides from amphibian skin typically involves obtaining the secretion, often through methods like electrical stimulation of the skin surface. acs.orgnih.gov Once the crude secretion is collected, various chromatographic techniques are employed to separate and purify the individual peptides.

In the case of this compound, its identification involved a combination of analytical techniques, including negative and positive ion electrospray mass spectrometry. researchgate.net This mass spectrometry approach, coupled with techniques like Lys-C enzymic digest and Edman sequencing, allows for the determination of the amino acid sequence of the isolated peptides. researchgate.net The sequence of this compound has been determined as GLWEKVKEKANELVSGIVEGVK-NH2. researchgate.net

Species-Specific Occurrence and Distribution Patterns of this compound

This compound has been specifically identified in the skin secretion of the Dainty Green Tree Frog, Litoria gracilenta. imrpress.comresearchgate.net While the caerin peptide family is found in several species within the Litoria genus, the presence and specific variants of caerins can vary between species. nih.govimrpress.com For instance, other caerin variants like Caerin 1.17, Caerin 1.18, and Caerin 1.19 were also identified in Litoria gracilenta alongside this compound. researchgate.net

The distribution of specific caerin peptides is species-specific, reflecting the evolutionary and environmental pressures faced by different frog populations. The diverse array of peptides found in amphibian skin secretions highlights the significant biodiversity and the potential for discovering novel compounds with biological activities. imrpress.com Research into the occurrence and distribution patterns of these peptides across different amphibian species contributes to understanding their biological roles and potential applications.

Here is a summary of the species where specific caerin peptides have been identified:

SpeciesIdentified Caerin Peptides
Litoria gracilentaCaerin-1.17, Caerin-1.18, Caerin-1.19, this compound imrpress.comresearchgate.net
Litoria caeruleaCaerin-1.2, Caerin-1.3, Caerin-1.4, Caerin-1.5, Caerin-3.2, Caerin-3.3, Caerin-3.4, Caerin-4.1, Caerin-4.3 imrpress.com
Litoria splendidaCaerin-1.10, Caerin-2.1, Caerin-2.2, Caerin-2.4, Caerin-3.1 imrpress.com
Litoria chlorisCaerin-1.8, Caerin-1.9 imrpress.com
Litoria gilleniCaerin-2.5 imrpress.com
Litoria xanthomeraCaerin-1.6, Caerin-1.7 imrpress.com
Litoria eucnemisCaerin-1.11 imrpress.com
Litoria rothiiCaerin-1.1 (also found in Litoria splendida) imrpress.com
Litoria ewingiiCaeridin 7.1 (Note: Caeridins are related to Caerins but constitute a distinct family, although some early literature may group them) nih.gov
Litoria caerulea / Litoria splendida HybridCaerin-2.6, Caerin-2.7, Caerin-1.20 imrpress.com

This table illustrates the diversity of caerin peptides found within the Litoria genus and highlights the specific occurrence of this compound in Litoria gracilenta.

Structural Elucidation and Conformational Analysis of Caerin 3.5

Primary Structure Determination and Amino Acid Sequence Analysis

While specific detailed research findings on the primary structure determination of Caerin-3.5 were not extensively detailed in the search results, the sequence of this compound is reported as GLWEKVKEKANELVSGIVEGVK-NH2 researchgate.net. This sequence indicates the types and order of amino acids present in the peptide chain, as well as the presence of an amide group at the C-terminus (-NH2) researchgate.net.

The amino acid composition and sequence play a critical role in defining the peptide's properties, including its charge distribution and hydrophobicity, which are key factors in its interaction with membranes nih.govnih.gov.

Secondary and Tertiary Structure Investigations of this compound

Investigating these higher-order structures provides insights into how the peptide interacts with its environment and carries out its biological function.

Spectroscopic methods are powerful tools for analyzing the secondary and tertiary structures of peptides in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides daveadamslab.combiorxiv.org. The CD spectrum in the far-UV region (typically 190-240 nm) is particularly sensitive to the types and amounts of secondary structure elements present, such as alpha-helices, beta-sheets, turns, and random coils biorxiv.orgfrontiersin.orgcreative-proteomics.com. Different secondary structures exhibit characteristic CD spectra biorxiv.org. For instance, alpha-helical structures typically show negative bands at approximately 208 nm and 222 nm and a positive band around 193 nm researchgate.net. CD can also provide information about conformational changes under varying conditions biorxiv.org.

While specific CD spectra for this compound were not directly found, CD spectroscopy is a standard technique used to assess the secondary structure content of caerin peptides and their analogs, often in different environments to understand their conformational changes researchgate.netsoton.ac.uk.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed atomic-level information about the structure and dynamics of molecules in solution magritek.comuzh.ch. For peptides, NMR can be used to determine the complete three-dimensional structure, including the arrangement of secondary and tertiary structural elements uzh.chacs.org. Techniques such as 1D and 2D NMR (e.g., COSY, TOCSY, NOESY) are used to assign resonances to specific atoms and determine through-bond and through-space correlations, which provide distance and dihedral angle restraints for structure calculation uzh.chfrontiersin.orgresearchgate.net.

NMR has been used to determine the structures of caerin peptides, often in membrane-mimicking environments like micelles, to understand their conformation when associated with membranes researchgate.net. These studies can reveal the presence of alpha-helices and their orientation researchgate.net.

Computational methods, such as molecular modeling and molecular dynamics (MD) simulations, complement experimental techniques by providing theoretical insights into peptide structure, dynamics, and interactions uiuc.edunih.govhawaii.edumdpi.combiorxiv.org.

Computational Modeling: Computational modeling can be used to predict peptide structures based on their amino acid sequence and known structural principles uiuc.edupacificimmunology.com. Tools and algorithms exist to generate possible 3D structures, including secondary and tertiary arrangements uiuc.edu.

Molecular Dynamics Simulations: MD simulations are powerful techniques that simulate the time-dependent behavior of a molecular system by calculating the forces between atoms and integrating their equations of motion nih.govethz.chacs.orgucdavis.edu. This allows researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a lipid bilayer acs.orgucdavis.eduacs.org. MD simulations can provide insights into the stability of different conformations and the mechanisms of peptide-membrane interactions at an atomic level nih.govacs.orgacs.org.

MD simulations have been applied to study the interactions of antimicrobial peptides, including members of the caerin family, with lipid membranes researchgate.netnih.govacs.org. These simulations can help elucidate how the peptide's structure changes upon membrane binding and how it affects membrane properties nih.gov. For example, MD simulations can suggest interactions like hydrogen bonding and hydrophobic forces between peptides and membrane components researchgate.net.

Spectroscopic Approaches (e.g., Circular Dichroism Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

Conformational Dynamics of this compound in Membrane-Mimicking Environments

The biological activity of many antimicrobial peptides, including caerins, is closely linked to their interaction with cell membranes nih.govnih.gov. These peptides often undergo conformational changes upon transitioning from an aqueous environment to a membrane or membrane-mimicking environment soton.ac.ukneu.edu.tr.

Membrane-mimicking environments, such as micelles, liposomes, or lipid bilayers, are used experimentally to study the structure and behavior of peptides in a hydrophobic context that simulates the cell membrane nih.govlibretexts.orgmdpi.com. In aqueous solution, many antimicrobial peptides are largely unstructured or exist in a random coil conformation. However, upon interacting with the hydrophobic environment of a membrane or micelle, they can fold into defined secondary structures, most commonly alpha-helices nih.govsoton.ac.ukneu.edu.tr.

Studies using CD and NMR spectroscopy in the presence of membrane mimetics have shown that caerin peptides can adopt alpha-helical conformations when associated with membranes researchgate.netresearchgate.net. The extent and stability of this helical structure can influence the peptide's membrane-disrupting or interacting properties neu.edu.tr.

Molecular dynamics simulations are particularly valuable for studying the conformational dynamics of peptides in membrane-mimicking environments over time soton.ac.ukacs.orgbiorxiv.org. These simulations can reveal how the peptide inserts into or associates with the lipid bilayer, the orientation of its secondary structures within the membrane, and the influence of lipid composition on its conformation and dynamics acs.orgacs.org. The amphipathic nature of peptides like this compound, with both hydrophobic and hydrophilic regions, drives their interaction with the lipid bilayer, where hydrophobic regions associate with the lipid tails and hydrophilic regions face the aqueous environment or interact with lipid headgroups nih.govlibretexts.orgpressbooks.pub.

Understanding the conformational dynamics of this compound in membrane environments is essential for elucidating its mechanism of action and for the rational design of peptides with improved or targeted activity.

Biosynthesis and Post Translational Modification Pathways of Caerin 3.5

Precursor Gene Identification and Characterization Relevant to Caerin-3.5

Amphibian antimicrobial peptides, including the caerins, are synthesized as prepropeptides encoded by specific genes. These precursor proteins typically consist of a signal peptide, a pro region, and the mature peptide sequence, often flanked by processing sites. While specific details on the precursor gene for this compound are not extensively detailed in the provided search results, the general mechanism for amphibian antimicrobial peptides involves the identification and characterization of these precursor genes to understand the initial genetic blueprint for the peptide. Research in this area often involves cloning and sequencing cDNA libraries from amphibian skin glands to identify the genes encoding these peptides. The structure of the precursor gene dictates the initial amino acid sequence that will undergo subsequent modifications.

Enzymatic Processing and Maturation Mechanisms of this compound

Following the synthesis of the precursor protein from the identified gene, a series of enzymatic processing steps are required to release the mature and active this compound peptide. This maturation process typically occurs within the endoplasmic reticulum and Golgi apparatus of the amphibian's granular glands. Key enzymatic steps involved in the maturation of amphibian antimicrobial peptides generally include:

Signal Peptidase Cleavage: Removal of the N-terminal signal peptide, which directs the precursor protein into the secretory pathway.

Propeptide Convertase Cleavage: The pro region is cleaved from the mature peptide sequence by propeptide convertases, which are often subtilisin-like enzymes. These enzymes recognize specific cleavage sites, typically pairs of basic amino acids, flanking the mature peptide sequence.

Carboxypeptidase Trimming: Exopeptidases, such as carboxypeptidases, may be involved in trimming basic residues from the C-terminus of the cleaved peptide intermediate to expose the residue that will be amidated.

While specific enzymes responsible for each cleavage step in the this compound maturation pathway are not explicitly detailed, the general enzymatic machinery for processing amphibian antimicrobial peptide precursors is well-established. wikipedia.orgabcam.com

Mechanisms of C-terminal Amidation in this compound Biogenesis

A critical post-translational modification for the activity of many amphibian antimicrobial peptides, including this compound, is C-terminal amidation. uit.nomdpi.combiorxiv.orgresearchgate.net This modification involves the conversion of the C-terminal carboxyl group of a glycine-extended peptide precursor into a stable amide group. The process is catalyzed by a two-enzyme system:

Peptidylglycine α-hydroxylating monooxygenase (PHM): This enzyme catalyzes the hydroxylation of the α-carbon of the C-terminal glycine (B1666218) residue, requiring molecular oxygen, copper, and ascorbic acid as cofactors. nih.govresearchgate.net

Peptidyl-α-hydroxyglycine α-amidating lyase (PAL): This enzyme then cleaves the N-Cα bond of the hydroxylated glycine intermediate, releasing the amidated peptide and glyoxylate.

C-terminal amidation is known to enhance the biological activity of many peptides by increasing their net positive charge, improving their stability against carboxypeptidase degradation, and influencing their conformation and interaction with target membranes. mdpi.combiorxiv.orgresearchgate.net The presence of a C-terminal amide group in this compound researchgate.net indicates that this enzymatic amidation pathway is essential for its biogenesis and potentially its function.

Regulatory Elements and Pathways Governing this compound Biosynthesis

The biosynthesis of antimicrobial peptides in amphibians is a regulated process, allowing the animal to produce and secrete these peptides in response to various stimuli, such as stress or microbial challenge. The regulatory elements and pathways controlling this compound biosynthesis would likely involve:

Transcriptional Regulation: The expression of the precursor gene is controlled by promoter regions containing binding sites for transcription factors. These transcription factors can be activated by signaling pathways triggered by external stimuli. While specific regulatory elements for the this compound gene are not provided, studies on other amphibian antimicrobial peptides suggest that their expression can be influenced by factors like bacterial exposure or injury.

Post-Transcriptional and Translational Regulation: Mechanisms such as mRNA stability and translation efficiency can also play a role in controlling the amount of precursor protein produced.

Hormonal and Neural Control: The release of skin secretions containing antimicrobial peptides is often under hormonal and neural control in amphibians. nih.gov This suggests that systemic signals can influence the rate of peptide biosynthesis and secretion. europa.euca.gov

Detailed research findings on the specific regulatory mechanisms governing this compound biosynthesis are limited in the provided results. However, the general principles of regulated peptide production in response to environmental cues are applicable.

Mechanistic Insights into the Biological Activities of Caerin 3.5

Molecular and Cellular Mechanisms of Antimicrobial Action of Caerin-3.5

The antimicrobial activity of Caerin peptides, including insights relevant to this compound, is largely attributed to their interaction with microbial cell membranes. As cationic antimicrobial peptides (AMPs), Caerins possess positively charged residues that facilitate electrostatic interactions with the predominantly negatively charged bacterial cell membranes. researchgate.netufrgs.brufl.edunih.govnih.gov This initial attraction is a key step in their mechanism of action, leading to membrane disruption and subsequent cell death. ufrgs.brufl.edunih.gov

Interaction with Microbial Cell Membranes: Lipid Bilayer Disruption and Pore Formation Models

Caerin peptides are considered membrane-active, exhibiting a greater preference for prokaryotic membranes compared to eukaryotic membranes due to differences in lipid composition and membrane potential. ufrgs.brufl.edunih.govnih.gov The interaction with the bacterial lipid bilayer can lead to significant perturbation and disruption. nih.gov

Several models describe how AMPs can disrupt cell membranes, including the barrel-stave, toroidal pore, and carpet models. The carpet model suggests that peptides initially bind to the membrane surface through electrostatic interactions, covering it like a carpet. Once a threshold concentration is reached, the membrane is solubilized or disrupted. Caerin 1.1 has been suggested to follow the carpet model. case.edu In the toroidal model, peptides insert into the membrane and associate with lipid headgroups, causing lipid bending and forming pores lined by both peptides and lipids. case.edu The barrel-stave model involves peptide monomers inserting into the membrane and oligomerizing to form pore structures with hydrophobic regions facing the lipids and hydrophilic regions forming the channel. case.edu While the specific model for this compound may vary, these mechanisms highlight the peptide's ability to compromise membrane integrity, leading to leakage of essential cellular components and ultimately cell death.

Specificity of this compound Towards Bacterial Species (e.g., Gram-Positive vs. Gram-Negative)

The selectivity of Caerin peptides towards different bacterial species is influenced by the variations in their membrane composition. researchgate.netufrgs.br The cationic nature of Caerin 1 peptides contributes to their preferential targeting of negatively charged bacterial membranes. researchgate.netufrgs.br Generally, Caerin 1.1 and related peptides tend to exhibit a lower inhibitory effect on Gram-negative bacteria, which possess a more complex protective outer membrane containing lipopolysaccharides, compared to Gram-positive bacteria. ufrgs.br this compound has been identified as a narrow-spectrum antibiotic, suggesting a more limited range of susceptible bacterial species compared to broad-spectrum agents. wikipedia.org

Molecular and Cellular Mechanisms of Anticancer Action of Caerin Peptides (Relevant to this compound Research)

Research on the anticancer activities of Caerin peptides, particularly Caerin 1.1 and Caerin 1.9, provides insights relevant to the potential mechanisms of this compound. These studies indicate that Caerin peptides can exert selective cytotoxicity towards malignant cells. researchgate.netufrgs.br

Selective Cytotoxicity Towards Malignant Cells and Membrane Selectivity Considerations

A key characteristic of the anticancer action of Caerin peptides like Caerin 1.1 and 1.9 is their selective toxicity towards cancer cells while showing low toxicity to normal mammalian cells. researchgate.netufrgs.br This selectivity is thought to be related to differences in the composition and properties of cancer cell membranes compared to normal cells. Cancer cell membranes often exhibit a more negative surface charge due to the increased presence of anionic molecules, which can enhance the electrostatic interaction with cationic peptides like Caerins. researchgate.netufrgs.br

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Pyroptosis) by Caerin Peptides

Caerin peptides, specifically Caerin 1.1 and 1.9, have been shown to induce programmed cell death in cancer cells through pathways such as apoptosis and pyroptosis.

Studies have indicated that Caerin 1.1 and 1.9 can mediate apoptosis in tumor cells, potentially through the activation of the TNF-α signaling pathway. researchgate.net This activation can lead to elevated levels of key apoptotic executioners like caspase 3 and caspase 9.

Furthermore, research suggests that Caerin peptides possess the ability to induce pyroptosis in cancer cells. Pyroptosis is a highly inflammatory form of programmed cell death that, when induced in cancer cells, can potentially enhance the immunogenicity of the dying cells and contribute to anti-tumor immune responses.

Research findings on the effect of Caerin 1.1/1.9 on cancer cell lines illustrate their ability to inhibit proliferation and induce apoptosis. For instance, treatment with a combination of Caerin 1.1 and 1.9 (referred to as F1/F3 in one study) significantly induced apoptosis in 4T-1 murine breast cancer cells.

Cell LineTreatment (Caerin 1.1/1.9)Apoptosis Rate (%)Reference
4T-1 (Breast Cancer)Untreated13.29
4T-1 (Breast Cancer)10 µg/mL F1/F332.43
HeLa (Cervical Cancer)1.9 nM Caerin 1.1Inhibited Proliferation
HeLa (Cervical Cancer)1.9 nM Caerin 1.9Inhibited Proliferation
HeLa (Cervical Cancer)1.9 nM Caerin 1.1/1.9 MixtureInhibited Proliferation

These findings on related Caerin peptides highlight the potential for this compound to also exert anticancer effects through similar mechanisms involving membrane interaction and the induction of programmed cell death pathways.

Modulation of the Tumor Microenvironment and Immune Cell Responses by Caerin Peptides

Caerin peptides have demonstrated the ability to influence the tumor microenvironment (TME) and modulate immune cell responses, suggesting potential roles in cancer immunotherapy. Studies, primarily focusing on Caerin 1.1 and 1.9 (F1/F3), have shown that these peptides can enhance antitumor immunity by directly affecting tumor cells and by reprogramming the immunosuppressive TME. mdpi.comresearchgate.netresearchgate.net

Research indicates that caerin peptides can induce immunogenic cell death modalities, such as apoptosis and pyroptosis, in cancer cells. mdpi.comresearchgate.net This process can release tumor-associated antigens, potentially enhancing the efficacy of immunotherapies like dendritic cell (DC) vaccines. mdpi.comresearchgate.net

Furthermore, caerin peptides have been observed to modulate the infiltration and activity of various immune cell subsets within the TME. Studies have reported increased infiltration of CD4+ T cells and conventional type 1 dendritic cells (cDC1) in tumors treated with caerin peptides. mdpi.comnih.gov They can also influence macrophage polarization, shifting the balance from immunosuppressive M2-like macrophages towards a more pro-inflammatory M1 phenotype, which is associated with a more robust anti-tumor immune response. nih.govnih.gov Reductions in PD-L1 expression on tumor cells have also been noted, which could contribute to overcoming immune checkpoint-mediated suppression. mdpi.com

These modulatory effects on the TME and immune cells highlight the potential of caerin peptides to convert an immunosuppressive environment into one conducive to anti-tumor immunity. researchgate.netnih.gov

Interactions of this compound with Host Cellular Components at a Mechanistic Level

The biological activities of caerin peptides, including their effects on mammalian cells, are often mediated through direct interactions with cellular components, particularly cell membranes.

Effects of this compound on Mammalian Cell Membranes and Permeability

Caerin peptides, being cationic and amphiphilic, interact with cell membranes. nih.govusc.edu.aumdpi.com While they exhibit preferential toxicity towards negatively charged bacterial membranes, they can also interact with mammalian cell membranes, which are primarily composed of neutral lipids but can have localized negative charges. nih.govusc.edu.au

The mechanism of interaction with membranes is thought to involve the peptide associating with the lipid bilayer. researchgate.net Proposed models for the membrane interaction of antimicrobial peptides, including some caerin peptides like Caerin 1.1, include the carpet model, where peptides orient parallel to the membrane surface and aggregate, leading to membrane destabilization and increased permeability. researchgate.netmdpi.comnih.gov This increased permeability can lead to leakage of cell contents and, in the case of cancer cells, contribute to cell death. mdpi.comnih.gov The specific effects on mammalian cell membranes and permeability by this compound would likely follow similar principles, influenced by its unique amino acid sequence and structure.

Immunomodulatory Potential of Caerin Peptides at the Cellular/Molecular Level

Beyond their direct effects on tumor cells and the TME, caerin peptides can also exert immunomodulatory effects through interactions with host immune cells at a cellular and molecular level. nih.gov This can involve influencing signaling pathways and the activation state of immune cells. nih.govfrontiersin.org

Studies have indicated that caerin peptides can stimulate signaling pathways in immune cells. For instance, research on Caerin 1.1 and 1.9 has suggested they can stimulate the T-cell receptor (TCR) pathway in certain cells, potentially making them more susceptible to T-cell-mediated killing. frontiersin.orgnih.gov They can also influence the activation level of macrophages and NK cells. nih.govnih.gov

The immunomodulatory effects can also involve the regulation of cytokine secretion and the expression of immune checkpoint molecules. mdpi.comnih.gov By influencing these molecular events, caerin peptides can fine-tune the immune response within the TME and potentially enhance the effectiveness of immunotherapies. mdpi.comnih.gov

Other Investigated Biological Activities of this compound with Mechanistic Basis

While extensively studied for their antimicrobial and anti-cancer properties, other biological activities of caerin peptides, including potential anti-amyloidogenic properties, have also been investigated with a focus on their underlying mechanisms.

Anti-Amyloidogenic Properties and Fibril Formation Inhibition

Amyloid fibril formation is a process implicated in various diseases, particularly neurodegenerative disorders. imrpress.comfrontiersin.org Some peptides have shown the ability to inhibit the aggregation of amyloid-forming proteins. imrpress.comd-nb.infonih.gov

Research into the anti-amyloidogenic properties of caerin peptides has primarily focused on other members of the caerin family, such as Caerin 1.8. These studies have shown that certain caerin peptides can inhibit the formation of amyloid-beta (Aβ) fibrils, which are central to Alzheimer's disease pathology. researchgate.net

The mechanism by which caerin peptides inhibit amyloid formation is not fully elucidated but is likely related to their interaction with the amyloidogenic protein monomers or intermediates in the aggregation pathway. d-nb.infonih.gov This interaction could involve binding to specific sites on the protein, interfering with the self-assembly process, or promoting the formation of off-pathway, non-toxic aggregates. d-nb.infonih.govrsc.org While specific research on the anti-amyloidogenic properties of this compound is limited in the provided search results, the demonstrated activity in other caerin peptides suggests this as a potential area for further mechanistic investigation for this compound.

Structure Activity Relationship Sar Studies of Caerin 3.5 and Analogues

Impact of Amino Acid Substitutions on Caerin-3.5 Biological Activity

Amino acid substitutions within a peptide sequence can significantly alter its physicochemical properties and, consequently, its biological activity. For AMPs, changes in amino acid composition can affect net charge, hydrophobicity, and the propensity to form specific secondary structures. researchgate.net

Studies on other AMPs have demonstrated that substituting amino acids can modulate their activity and selectivity. For instance, replacing hydrophobic residues with more or less hydrophobic amino acids can influence the peptide's interaction with lipid membranes. chem960.comresearchgate.net Increasing hydrophobicity, up to a certain threshold, can enhance antibacterial activity, likely by promoting insertion into the bacterial membrane. Conversely, excessive hydrophobicity can lead to increased toxicity against host cells. Similarly, substitutions that alter the net positive charge, typically by replacing neutral or acidic residues with basic ones (like Lysine (B10760008) or Arginine) or vice versa, can impact the initial electrostatic attraction between the positively charged peptide and the negatively charged microbial cell membrane. wikipedia.orgchem960.comresearchgate.net

While specific data for this compound substitutions were not found, research on other caerin peptides, such as Caerin 1.1, has involved examining the activity of naturally occurring and synthetic variants with amino acid differences. These studies on related peptides highlight the sensitivity of biological activity to even single amino acid changes, underscoring the importance of specific residues for optimal function.

Role of Peptide Length, Charge, and Hydrophobicity in this compound Functionality

Peptide length, net charge, and hydrophobicity are fundamental determinants of AMP activity. wikipedia.orguow.edu.auchem960.comresearchgate.net These properties are often interdependent and collectively influence the peptide's interaction with biological membranes.

Net Charge: Most AMPs, including caerins, possess a net positive charge at physiological pH due to the presence of lysine and arginine residues. wikipedia.orguow.edu.auchem960.comresearchgate.net This positive charge facilitates the initial attraction and binding to the negatively charged surface of bacterial membranes, which are rich in anionic lipids. wikipedia.orgresearchgate.net The net charge of this compound contributes to this crucial initial interaction.

Hydrophobicity: Hydrophobicity is essential for the insertion of the peptide into the lipid bilayer after initial electrostatic attraction. wikipedia.orgchem960.comresearchgate.net The balance between hydrophilic and hydrophobic residues, often leading to an amphipathic structure, is critical for membrane disruption or pore formation. wikipedia.org The hydrophobic content of AMPs varies, but typically ranges from 40% to 60%. uow.edu.au The distribution and proportion of hydrophobic amino acids in this compound contribute to its membrane-targeting ability.

Studies analyzing large datasets of amphibian AMPs have revealed correlations between these properties. For example, with increasing peptide length, the net charge tends to increase, while the hydrophobic content may decrease. uow.edu.au These correlations suggest an evolutionary optimization of these parameters for effective host defense.

Influence of Conformational Changes of this compound on Target Interaction and Specificity

The biological activity of AMPs is often dependent on their ability to undergo conformational changes upon interacting with the target membrane. uow.edu.au In an aqueous environment, AMPs may exist in a disordered or random coil state. However, upon encountering the lipid bilayer, they can fold into defined secondary structures, most commonly amphipathic alpha-helices or beta-sheets. uow.edu.au

This induced conformational change is crucial for inserting the hydrophobic regions into the membrane while presenting the charged residues towards the aqueous interface or within pores. The specific conformation adopted and its stability within the membrane environment dictate the mechanism of membrane disruption, such as pore formation (e.g., toroidal or barrel-stave) or carpet-like detergent effects.

While the specific conformational changes of this compound upon membrane interaction have not been detailed in the provided search results, studies on related peptides like Caerin 1.1 have shown the adoption of a kinked helical structure in the presence of lipid membranes. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD) simulations are commonly used to study the conformation of peptides in membrane-mimicking environments and understand how structural dynamics relate to activity. researchgate.net The ability of this compound to adopt an appropriate amphipathic structure is likely essential for its interaction with microbial membranes and its narrow-spectrum antibiotic activity.

Rational Design Strategies for Modified this compound Peptides

Rational design aims to create peptide analogues with improved or altered biological properties based on the understanding of SAR. For AMPs like this compound, rational design strategies could involve modifying the sequence to enhance potency, broaden or narrow the spectrum of activity, increase stability against proteolysis, or reduce toxicity to host cells.

Based on general AMP SAR principles, potential rational design strategies for this compound analogues could include:

Amino Acid Substitutions: Targeted substitutions to optimize charge distribution, hydrophobicity, or introduce specific functional groups. For example, incorporating non-canonical amino acids can confer increased stability or alter membrane interaction.

Peptide Length Modification: Shortening or lengthening the peptide chain could influence its secondary structure formation and membrane-lytic activity. uow.edu.au

Terminal Modifications: Amidation of the C-terminus (as is present in the native this compound ) or modifications to the N-terminus can affect charge and stability.

Cyclization: Creating cyclic analogues can restrict conformational flexibility, potentially leading to increased stability and altered activity or selectivity.

Chimeric Peptides: Combining elements from this compound with sequences from other AMPs known to have desirable properties.

Rational design is an iterative process involving synthesis of analogues, evaluation of their biological activity, and structural studies to understand the impact of modifications at a molecular level. While specific examples of rationally designed this compound analogues were not found in the search results, the principles derived from SAR studies on other AMPs provide a framework for such future endeavors.

Advanced Analytical and Characterization Techniques in Caerin 3.5 Research

High-Resolution Mass Spectrometry for Comprehensive Peptide Characterization of Caerin-3.5

High-resolution mass spectrometry (HRMS) is a crucial technique for the comprehensive characterization of peptides like this compound. It provides precise mass measurements, which are essential for confirming the peptide's molecular weight and elemental composition. acs.orgnih.gov Electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS), is commonly used for the analysis of amphibian skin secretions, enabling the identification of various caerin peptides, including this compound. researchgate.netnih.govnih.gov

Tandem mass spectrometry (MS/MS) is employed for peptide sequencing. By fragmenting the peptide ions and analyzing the resulting fragment ions, the amino acid sequence of this compound can be determined. nih.govcuni.czgithub.io This process, often combined with techniques like Edman sequencing or analysis of enzymatic digests, allows for the definitive identification and structural confirmation of novel peptides. researchgate.netnih.gov For instance, positive and negative ion electrospray mass spectrometry, along with Lys-C enzymic digest and Edman sequencing, were used to identify this compound and determine its sequence as GLWEKVKEKANELVSGIVEGVK-NH2. researchgate.netnih.gov HRMS also plays a role in quantitative proteomic profiling to study the impact of caerin peptides on cellular protein abundance, providing insights into their mechanisms of action. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional solution structure of peptides and proteins. acs.orgnih.gov For peptides like this compound, NMR can provide detailed information about their conformation, including the presence of secondary structures and the spatial arrangement of amino acid residues in a solution environment. rsc.orgmdpi.com

Studies on other caerin peptides, such as Caerin 1.1, have utilized two-dimensional (2D) 1H-1H and 1H-13C NMR spectroscopy to assign spectra and determine solution conformations using techniques like distance geometry and molecular dynamics calculations. researchgate.net This approach revealed that Caerin 1.1 adopts alpha-helical structures in specific regions. researchgate.net While specific detailed NMR structural data for this compound was not found in the search results, the application of similar NMR techniques would be essential for understanding its precise 3D structure in solution, which is crucial for correlating structure with biological activity. Heteronuclear NMR methods, involving isotopes like 15N and 13C, are particularly valuable for resolving complex spectra and obtaining comprehensive structural restraints for larger peptides. nih.govmdpi.com

Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure content of proteins and peptides in solution. biorxiv.orgnih.govcreative-proteomics.com It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. biorxiv.orgcreative-proteomics.com The resulting CD spectrum in the far-UV region (typically 190-260 nm) is sensitive to the presence and proportion of different secondary structures, including alpha-helices, beta-sheets, turns, and random coils. biorxiv.orgcreative-proteomics.comnih.gov

By analyzing the characteristic shapes and intensities of the CD signals, the secondary structure composition of this compound in various environments (e.g., in different solvents, in the presence of membranes or membrane mimics) can be determined. biorxiv.orgcreative-proteomics.com This information is vital for understanding how the peptide folds and potentially interacts with biological membranes, which is often related to the mechanism of action of antimicrobial peptides. researchgate.net While specific CD data for this compound was not detailed in the search results, CD spectroscopy is a standard method applied to caerin peptides to assess their conformational properties and changes under different conditions. rsc.orgahajournals.orgfrontiersin.org

Advanced Microscopy Techniques (e.g., Atomic Force Microscopy, Confocal Microscopy) for Studying this compound Interactions

Advanced microscopy techniques, such as Atomic Force Microscopy (AFM) and Confocal Microscopy, can provide insights into the interactions of this compound with biological surfaces and structures at a microscopic or nanoscale level.

Atomic Force Microscopy (AFM) can be used to visualize the topography of surfaces and measure interaction forces between molecules. acs.orgparksystems.comjournalssystem.comnih.gov In the context of antimicrobial peptides, AFM can potentially be used to study how this compound interacts with bacterial membranes or lipid bilayers, observing changes in membrane morphology or measuring the forces involved in peptide-membrane binding. researchgate.netparksystems.comjournalssystem.com Functionalized AFM tips, with the peptide attached, can be used to directly probe interactions with a surface. parksystems.comnih.gov High-speed AFM allows for imaging dynamic processes at the single-molecule level. acs.org

Confocal Microscopy, particularly confocal fluorescence microscopy, enables high-resolution optical sectioning of biological samples and can be used to visualize the localization of fluorescently labeled peptides within cells or their interactions with cellular components. scirp.orgresearchgate.netrochester.edu This technique is valuable for studying the cellular uptake of peptides or their effects on cellular structures. scirp.orgresearchgate.netnih.gov In vivo confocal microscopy allows for the examination of tissues at a cellular level in living organisms. scirp.orgnih.govsci-hub.se While specific studies on this compound using these techniques were not prominently found, they represent powerful tools for investigating the peptide's interactions with biological targets.

Bioinformatic Approaches for this compound Family Analysis and Activity Prediction

Bioinformatic approaches play a significant role in the study of peptide families like the caerins, complementing experimental techniques. nih.govoup.combiorxiv.orgnih.gov These methods involve the computational analysis of peptide sequences and structures to understand their characteristics, evolutionary relationships, and predict their potential activities. nih.govoup.com

Comparative Analysis with Other Caerin Peptides and Amphibian Host Defense Peptides

Sequence Homology and Phylogenetic Relationships within Caerin Subfamilies

Caerin peptides are generally characterized by their amphipathic alpha-helical structures. While the specific sequence of Caerin-3.5 was not directly found, other caerin sequences like Caerin 1.1 (GLLSVLGSVAKHVLPHVVPVIAEHL) and Caerin 1.9 (GLFGVLGSIAKHVLPHVVPVIAEKL) have been identified. nih.gov Sequence homology analysis within caerin subfamilies involves comparing the amino acid sequences to determine similarities and differences, which can shed light on their evolutionary history and functional divergence. Phylogenetic relationships among peptides are typically inferred by aligning their sequences and constructing phylogenetic trees, illustrating their evolutionary descent. youtube.commdpi.comresearchgate.netnih.gov Studies on amphibian AMPs often reveal conserved signal peptide domains and hypervariable mature peptide regions, contributing to the diversity observed. researchgate.net The diversity of peptide sequences with antimicrobial potential in amphibians has been explored through genomic and transcriptomic data, revealing numerous candidate AMPs grouped into families. mdpi.com

Comparative Study of Biological Activities and Underlying Mechanisms Across Related Peptides

Amphibian HDPs, including caerins, exhibit a range of biological activities, prominently antimicrobial effects against bacteria, fungi, and viruses. nih.govresearchgate.netmdpi.comnih.gov Some caerins, such as Caerin 1.1 and Caerin 1.9, have demonstrated antiviral action, specifically inhibiting HIV-infected T cells and the transfer of HIV from dendritic cells to T cells. nih.gov They have also shown additive effects against human papillomavirus (HPV)-transformed tumor cells. nih.gov The mechanisms of action for many AMPs involve membrane disruption of target cells. nih.govresearchgate.netresearchgate.netresearchgate.net Comparative studies would investigate if this compound shares similar activities and mechanisms with other caerins or if it possesses unique properties. For instance, uperin 3.5, another amphibian AMP, has been shown to form amyloid fibrils and exhibit cytotoxicity, suggesting a link between amyloid aggregation and membrane activity. researchgate.netresearchgate.net Comparing the activity profiles and mechanisms of this compound with such peptides could reveal conserved or divergent modes of action.

Evolutionary and Ecological Implications of Caerin Peptide Diversity

The diversity of caerin peptides and amphibian HDPs has significant evolutionary and ecological implications. The wide array of peptides likely reflects an evolutionary arms race between amphibians and their diverse pathogens in various ecological niches. mdpi.comnih.gov The selective pressures imposed by different pathogens can drive the diversification of AMP sequences through processes like directional selection. mdpi.comnih.gov Studies have shown that skin peptide variation in amphibians can be influenced by factors such as color pattern and phylogeny, suggesting a role for localized selection. frontiersin.orgfrontiersin.org The remarkable functional diversity and heritability of HDPs make them valuable markers for studying population-level variation and higher-level taxonomy. frontiersin.orgfrontiersin.org The presence of distinct peptide profiles in different populations or species underscores the adaptive value and plasticity of the amphibian skin defense system. nih.govfrontiersin.org Studying the evolutionary history of caerin subfamilies and their distribution across different Litoria species can provide insights into the diversification of these defense peptides and their role in the ecological success of these amphibians.

Future Directions and Research Challenges in Caerin 3.5 Studies

Elucidation of Undiscovered Biological Pathways and Molecular Targets of Caerin-3.5

A key area for future research is the comprehensive identification of the specific biological pathways and molecular targets modulated by this compound. While some activities may be known, the complete spectrum of its interactions within biological systems is likely undiscovered. Understanding these fundamental mechanisms is essential for explaining its observed effects and predicting potential new applications. Research in other areas highlights the importance of identifying molecular targets and biological pathways to understand how compounds exert their effects frontiersin.orgresearchgate.net. For instance, studies on cAMP signaling in plants demonstrate the complexity of mapping pathways and identifying responsive genes mdpi.com. Future studies on this compound could employ systematic approaches to map its interactions with cellular components and identify the downstream signaling cascades it influences.

Development of Novel Research Methodologies for this compound Mechanism-of-Action Studies

Current methodologies may present limitations in fully elucidating the intricate mechanism of action of this compound. Developing novel and more sensitive research techniques is vital. This could involve advanced spectroscopic methods to study peptide-membrane interactions, sophisticated cell-based assays to monitor real-time cellular responses, or innovative biochemical approaches to identify transient binding partners. The development of new research methodologies is a common need across various scientific fields to address complex questions scribbr.co.ukwikipedia.orglibguides.com. For example, research into identifying gaps in health research methodologies emphasizes the need for diverse approaches, including both primary and secondary research methods cress-umr1153.fr. Applying or adapting such novel methodologies could provide deeper insights into how this compound interacts at the molecular and cellular levels.

Addressing Challenges in this compound Peptide Stability and Delivery for In Vitro Research

Peptides, including this compound, often face challenges related to stability and effective delivery in in vitro research settings. Degradation by proteases in cell culture media, limited cell permeability, and aggregation can hinder accurate assessment of their biological activities. Future research must focus on developing strategies to overcome these limitations. This could involve exploring modifications to the peptide sequence to enhance stability, designing delivery systems like nanoparticles or liposomes to improve cellular uptake, or optimizing cell culture conditions to minimize degradation. Research on therapeutic peptides, in general, highlights the significant efforts invested in tackling poor metabolic stability and short half-lives through structural modifications and novel delivery tactics mdpi.comnih.gov. Strategies for improving peptide stability in aqueous solutions, such as using buffers, organic solvents, or specific metal ions, have been explored mdpi.com. Hydrophobic ion-pairing is another technique used to enhance peptide stability mdpi.com. These approaches, or novel ones tailored to this compound, are crucial for reliable in vitro studies.

Key challenges in peptide stability and delivery for research include:

ChallengeDescriptionPotential Research Directions
Proteolytic DegradationBreakdown of the peptide by enzymes in the research environment.Peptide modifications (e.g., D-amino acids), protease inhibitors, encapsulation in delivery systems.
Limited Cell PermeabilityDifficulty for the peptide to cross cell membranes to reach intracellular targets.Development of cell-penetrating peptides, use of delivery vehicles (nanoparticles, liposomes).
AggregationFormation of peptide aggregates, reducing solubility and activity.Formulation optimization, use of stabilizing excipients, sequence modifications.
Short Half-lifeRapid clearance or inactivation of the peptide.Structural modifications, development of sustained-release delivery systems.

Integration of Omics Data for a Comprehensive Understanding of this compound Biology

To gain a holistic understanding of this compound's effects, integrating data from various omics technologies is essential. This includes genomics, transcriptomics, proteomics, and metabolomics. By analyzing how this compound influences gene expression, protein profiles, and metabolic pathways simultaneously, researchers can build a more complete picture of its biological impact and identify interconnected networks. Integrating multi-omics data is a powerful approach in biological research to unravel complex mechanisms and identify potential biomarkers or therapeutic targets frontiersin.orgnih.gov. Challenges exist in effectively integrating and analyzing heterogeneous and high-dimensionality omics data frontiersin.org. However, computational methods like network analysis, machine learning, and deep learning are emerging as promising approaches frontiersin.org. Applying these integrative omics approaches to this compound studies will be crucial for a comprehensive understanding of its effects and identifying potential downstream consequences.

Q & A

Basic: How can researchers determine the antimicrobial mechanism of action of Caerin-against Gram-negative bacteria?

Methodological Answer:
To elucidate the mechanism, combine membrane permeability assays (e.g., SYTOX Green uptake) with fluorescence microscopy to visualize membrane disruption. Complement these with molecular dynamics simulations to study peptide-lipid interactions. Comparative studies using known membrane-disrupting peptides (e.g., melittin) can provide mechanistic benchmarks. Ensure reproducibility by detailing buffer conditions, bacterial strains, and peptide concentrations in methods sections .

Advanced: What experimental strategies are recommended to resolve contradictions between in vitro efficacy and in vivo toxicity profiles of Caerin-3.5?

Methodological Answer:
Adopt a multi-tiered approach:

Conduct pharmacokinetic studies to assess absorption, distribution, and metabolism in model organisms.

Perform toxicity profiling using histopathological analysis and cytokine level measurements.

Apply structure-activity relationship (SAR) analysis to identify toxicophores. Iterative optimization via peptide engineering (e.g., D-amino acid substitutions) can decouple efficacy from toxicity. Validate findings using blinded, independent replication cohorts .

Basic: What are the optimal experimental conditions for assessing this compound's stability under physiological conditions?

Methodological Answer:
Design stability assays using simulated physiological environments:

  • Test degradation in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C.
  • Monitor stability via HPLC and mass spectrometry at timed intervals (0, 1, 4, 24 hours). Include controls with protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. chemical degradation. Report peptide concentration, buffer composition, and temperature explicitly .

Advanced: How can researchers systematically evaluate conflicting data on this compound's cytotoxicity across different cell lines?

Methodological Answer:

Perform meta-analysis of existing cytotoxicity studies, stratifying data by cell type (e.g., epithelial vs. immune cells), passage number, and culture conditions.

Standardize assays: Compare MTT, LDH release, and apoptosis markers (Annexin V) under identical experimental setups.

Apply multivariate regression to identify confounding variables (e.g., serum concentration, exposure time). Use primary cell lines as secondary validation models .

Basic: Which standardized assays are most appropriate for comparing this compound's efficacy with existing antimicrobial peptides?

Methodological Answer:
Follow CLSI guidelines:

  • Broth microdilution for minimum inhibitory concentration (MIC) determination against reference strains (e.g., E. coli ATCC 25922).
  • Time-kill kinetics to assess bactericidal activity over 24 hours.
  • Checkerboard assays for synergy/antagonism with conventional antibiotics. Include quality control organisms and document inter-assay variability .

Advanced: What methodologies enable precise determination of this compound's secondary structure in membrane-mimetic environments?

Methodological Answer:

  • Circular Dichroism (CD): Use lipid vesicles (e.g., POPC/POPG) at varying peptide-to-lipid ratios. Analyze spectra with CONTIN/LL algorithms.
  • Solid-State NMR: Employ ¹⁵N/¹³C-labeled peptides to resolve β-sheet or α-helical conformations in lipid bilayers.
  • Molecular Dynamics (MD): Simulate peptide behavior in explicit membrane models (e.g., CHARMM-GUI). Validate with cryo-EM where feasible .

Basic: How should researchers design dose-response experiments to establish this compound's therapeutic index accurately?

Methodological Answer:

  • Use an 8–12 point dilution series (e.g., 0.5–128 µg/mL) spanning 3-log concentrations.
  • Calculate therapeutic index (TI) as TI = CC₅₀ (cytotoxicity)/MIC.
  • Include triplicate technical replicates and controls (untreated cells, solvent-only). Analyze dose-response curves with nonlinear regression (e.g., GraphPad Prism) .

Advanced: What analytical approaches are effective in reconciling discrepancies between computational predictions and empirical observations of this compound's binding affinities?

Methodological Answer:

Enhanced Sampling MD: Use free energy perturbation (FEP) or metadynamics to improve binding free energy calculations.

Experimental Validation: Compare predictions with surface plasmon resonance (SPR) for kinetic parameters (ka, kd) and isothermal titration calorimetry (ITC) for thermodynamic data (ΔH, ΔS).

Error Analysis: Quantify uncertainty across computational methods (e.g., docking vs. MD) and experimental replicates. Cross-validate with orthogonal techniques like fluorescence polarization .

Key Considerations for Research Design:

  • Reproducibility: Document all experimental parameters (e.g., peptide batch, solvent purity) per and .
  • Ethical Compliance: Address animal/human subject protocols explicitly, aligning with and .
  • Data Transparency: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing, as emphasized in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.